molecular formula C6H10O4S2 B1332081 2,2'-Dithiodipropionic Acid CAS No. 4775-93-3

2,2'-Dithiodipropionic Acid

Cat. No. B1332081
CAS RN: 4775-93-3
M. Wt: 210.3 g/mol
InChI Key: UTDRPUGFHHVEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Dithiodipropionic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds such as 2-amino cyclopentene-1-dithiocarboxylic acid (ACDA) and its derivatives, which have antifungal properties and form complexes with transition metals . These compounds are structurally related to dithiocarboxylic acids and share some of the chemical characteristics that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related dithiocarboxylic acid derivatives involves reactions that can be adapted to potentially synthesize this compound. For instance, the spontaneous double electrophilic addition reaction mentioned in the synthesis of 2-(4-methylpyridinium)-5-(4-pyridinium)-1,3-dithiolane-2,4-dicarboxylic acid dithiocyanate monohydrate could be a relevant method . Additionally, the derivatization of the amine group in ACDA to produce various substituents at the nitrogen atom indicates a pathway that could be explored for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of dithiocarboxylic acid derivatives is characterized by the presence of sulfur atoms, which are likely to influence the bonding and stability of the compounds. The crystal structure of a bismuth(III) complex of a dithiocarboxylate with a non-transition metal has been reported, which could provide insights into the coordination chemistry of similar compounds . The X-ray diffraction method used to determine the structure of the dithiolane derivative also provides a methodological framework for analyzing the molecular structure of this compound .

Chemical Reactions Analysis

The chemical reactions involving dithiocarboxylic acid derivatives are diverse and include complex formation with metals, as well as derivatization of functional groups. The stability of these compounds in the lattice is attributed to intra and intermolecular interactions, such as stack formation between aromatic rings and carboxylic groups . These interactions could also be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of dithiocarboxylic acid derivatives can be inferred from their acidity constants and solubility characteristics. The acidity constants of ACDA and its derivatives have been determined spectrophotometrically, which suggests a method for assessing the acidity of this compound . The solubility of these compounds in various solvents is an important factor in their characterization and could be relevant to the physical properties of this compound .

Safety and Hazards

2,2’-Dithiodipropionic Acid can cause skin and eye irritation . It is recommended to avoid breathing its dust or mist, and to use personal protective equipment when handling it .

Future Directions

While specific future directions for 2,2’-Dithiodipropionic Acid are not mentioned in the search results, its use in the synthesis of drug delivery systems suggests potential applications in the field of medicine .

Mechanism of Action

Target of Action

2,2’-Dithiodipropionic Acid (DTDPA) is a versatile compound with a variety of applications in chemical research and industry . It is primarily used as a dithio reagent in organic synthesis reactions, particularly in sulfurization and thiolation reactions . It can also serve as a cross-linking agent to enhance the performance of adhesives .

Mode of Action

The mode of action of DTDPA is largely dependent on its application. For instance, in the context of lithium-sulfur batteries, DTDPA acts as an efficient electrolyte additive . It interacts quickly with polysulfides scattered in the electrolyte, facilitating the conversion of long-chain polysulfides to Li2S2 and Li2S . This lessens the shuttle effect of long-chain polysulfides towards the anode, improving the redox kinetics and the usage of active materials .

Biochemical Pathways

It’s worth noting that dtdpa’s interaction with polysulfides in lithium-sulfur batteries suggests a potential role in sulfur-related biochemical pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DTDPA is currently limited. Given its chemical properties, it is soluble in water and has low volatility

Result of Action

In the context of lithium-sulfur batteries, the action of DTDPA results in improved electrochemical performance . By interacting with polysulfides and facilitating their conversion, DTDPA enhances the capacity and stability of these batteries .

Action Environment

The action of DTDPA can be influenced by environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, it can decompose under high temperatures , which could affect its stability and efficacy in certain conditions.

properties

IUPAC Name

2-(1-carboxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c1-3(5(7)8)11-12-4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRPUGFHHVEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SSC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20875616
Record name Propanoic acid, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4775-93-3
Record name Propanoic acid, 2,2'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20875616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Dithiodipropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Dithiodipropionic Acid
Reactant of Route 2
Reactant of Route 2
2,2'-Dithiodipropionic Acid
Reactant of Route 3
Reactant of Route 3
2,2'-Dithiodipropionic Acid
Reactant of Route 4
Reactant of Route 4
2,2'-Dithiodipropionic Acid
Reactant of Route 5
2,2'-Dithiodipropionic Acid
Reactant of Route 6
2,2'-Dithiodipropionic Acid

Q & A

Q1: How does 2,2'-dithiodipropionic acid contribute to the removal of Hg(II) and Pb(II) from wastewater?

A1: The research paper [] explores the use of this compound as a building block in the synthesis of a coordination polymer. This polymer demonstrates a specific affinity for Hg(II) and Pb(II) ions present in wastewater. While the exact mechanism of interaction is not detailed in the abstract, it is likely that the sulfur atoms present in the this compound molecule act as binding sites for the heavy metal ions. This interaction leads to the capture and removal of these pollutants from the wastewater.

Q2: What are the potential advantages of using a coordination polymer synthesized with this compound for heavy metal removal compared to other methods?

A2: While the provided abstract doesn't offer a comparative analysis with other methods, it highlights the selective removal of Hg(II) and Pb(II) []. This selectivity is a significant advantage as it allows for targeted removal of these specific pollutants, potentially leading to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.